

The Pivot Intermediate: A Technical Guide to 2-(Chloromethyl)phenylacetic Acid (CMPAA)

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Compound of Interest

Compound Name: 2-(Chloromethyl)phenylacetic acid

CAS No.: 95335-46-9

Cat. No.: B1588471

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Executive Summary

2-(Chloromethyl)phenylacetic acid (CMPAA) acts as a critical "switch" intermediate in organic synthesis, bridging the gap between acyclic precursors and two major heterocyclic scaffolds: isochroman-3-ones (oxygen heterocycles) and 1,2,3,4-tetrahydroisoquinolin-3-ones (nitrogen heterocycles). Its dual reactivity—stemming from the electrophilic chloromethyl group and the nucleophilic carboxylic acid moiety—makes it indispensable in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical alkaloids. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug development.^[1]

Molecular Identity & Properties

CMPAA exists in a delicate equilibrium with its lactone form, isochroman-3-one. Understanding this equilibrium is vital for process control, as spontaneous cyclization can occur under acidic or neutral conditions.

Property	Data
IUPAC Name	2-(Chloromethyl)phenylacetic acid
CAS Number	95335-46-9
Molecular Formula	C
	H
	ClO
Molecular Weight	184.62 g/mol
Key Functional Groups	Benzylic chloride (Electrophile), Carboxylic acid (Nucleophile/Acid)
Stability	Moisture sensitive; prone to intramolecular cyclization to isochroman-3-one (CAS 4385-35-7)

Synthesis & Production Strategies

Radical Chlorination of o-Tolylacetic Acid

The industrial standard for generating CMPAA involves the free-radical halogenation of the methyl group of o-tolylacetic acid. This reaction requires precise control to prevent over-chlorination (dichloromethyl byproducts) or decarboxylation.

Mechanism:

- Initiation: Radical initiator (AIBN or Benzoyl Peroxide) generates chlorine radicals from SO₂Cl₂ or Cl₂ gas.
- Propagation: Chlorine radical abstracts a benzylic hydrogen, forming a benzylic radical.

- Termination: Benzylic radical reacts with Cl

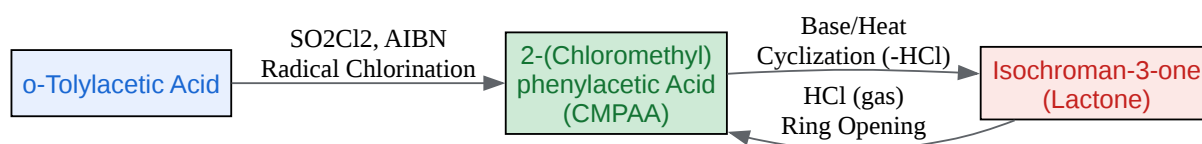
/SO

Cl

to form CMPAA.

The Isochroman-3-one Equilibrium

In many commercial applications, CMPAA is not isolated but generated in situ from the stable lactone, isochroman-3-one, by ring-opening with anhydrous hydrohalic acids (HCl/HBr). This approach avoids the stability issues of storing the open-chain acid.



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Figure 1: The synthetic relationship between o-tolylacetic acid, CMPAA, and its lactone form.[2]
[3]

Reactivity & Mechanistic Divergence

The utility of CMPAA lies in its ability to selectively form 6-membered rings containing either Oxygen or Nitrogen.

Pathway A: Lactonization (Oxygen Heterocycle)

Under basic conditions (e.g., KOH, Et

N), the carboxylate oxygen attacks the benzylic carbon, displacing chloride to form isochroman-3-one. This scaffold is found in various agrochemicals and natural products.

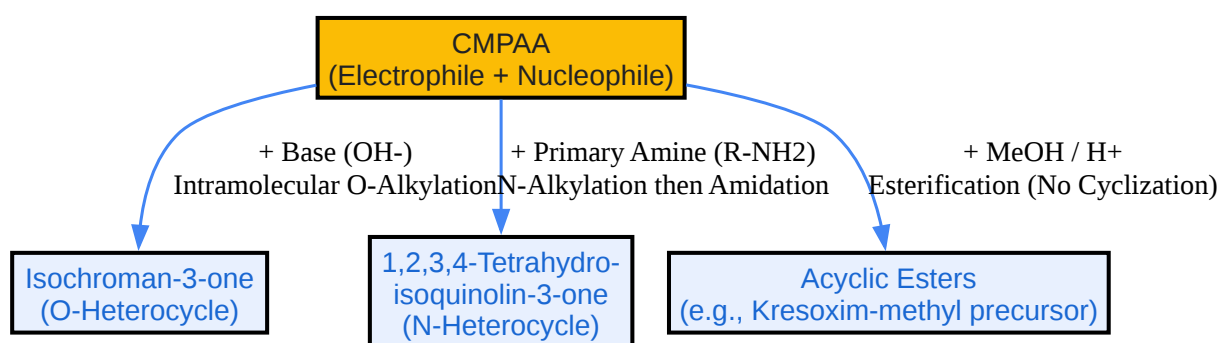
Pathway B: Lactamization (Nitrogen Heterocycle)

Reaction with primary amines (

) triggers a cascade sequence:

- N-Alkylation: The amine attacks the highly reactive benzylic chloride, displacing Cl.
- Intramolecular Amidation: The resulting secondary amine attacks the carboxylic acid (or ester), closing the ring to form 1,2,3,4-tetrahydroisoquinolin-3-one.

This pathway is a cornerstone in the synthesis of isoquinoline alkaloids and drugs acting on the CNS.



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Figure 2: Divergent reaction pathways controlled by the choice of nucleophile (Oxygen vs. Nitrogen).

Pharmaceutical & Agrochemical Applications[5]

Agrochemicals: The Strobilurins

CMPAA is the direct precursor to Kresoxim-methyl, a broad-spectrum fungicide.

- Mechanism: The chloromethyl group undergoes nucleophilic substitution with an oxime ether, while the carboxylic acid is esterified.
- Impact: This class of compounds inhibits mitochondrial respiration in fungi.

Pharmaceuticals: Isoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif derived from CMPAA analogs is "privileged" in medicinal chemistry, appearing in:

- Antihypertensives: Quinapril (ACE inhibitor) contains the THIQ core.
- Anthelmintics: Praziquantel derivatives.
- CNS Agents: Novel antipsychotics and antidepressants often utilize the rigid THIQ bicycle to position pharmacophores effectively.

Experimental Protocols

Protocol A: Synthesis of CMPAA from o-Tolylacetic Acid

Note: Perform in a fume hood. SO

Cl

is corrosive.

- Reagents: o-Tolylacetic acid (10.0 g, 66.6 mmol), Sulfuryl chloride (SO

Cl

, 9.8 g, 73 mmol), AIBN (0.1 g), Chlorobenzene (solvent, 50 mL).

- Procedure:
 - Dissolve o-tolylacetic acid in chlorobenzene.
 - Add AIBN and heat to 80°C.
 - Add SO

Cl

dropwise over 1 hour. Evolution of SO

and HCl gas will occur (scrub gases).

- Stir at 80°C for an additional 2 hours.
- Cool to room temperature.[4]
- Workup:
 - Concentrate under reduced pressure to remove solvent and excess SO
Cl
 - The crude solid (CMPAA) can be recrystallized from toluene/hexane or used directly.
 - Yield: Typically 75-85%.

Protocol B: Conversion to 2-Substituted-1,2,3,4-Tetrahydroisoquinolin-3-one

- Reagents: CMPAA (1.85 g, 10 mmol), Benzylamine (1.2 g, 11 mmol), Triethylamine (2.0 g, 20 mmol), Toluene (30 mL).
- Procedure:
 - Dissolve CMPAA in toluene.[3]
 - Add Benzylamine and Triethylamine.
 - Reflux the mixture for 6 hours using a Dean-Stark trap to remove water (facilitating amide formation).
- Workup:
 - Wash organic layer with 1N HCl, then brine.
 - Dry over MgSO
and evaporate.

- Purify by column chromatography (Ethyl Acetate/Hexane).

Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.[5]

Handling Precautions:

- Moisture Control: CMPAA hydrolyzes rapidly. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents). Use full-face protection or work strictly behind a sash.
- Corrosivity: Always have calcium gluconate gel (if HF used in analogs) or standard base neutralizers nearby.

References

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